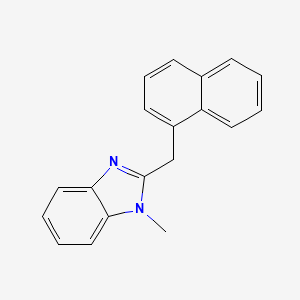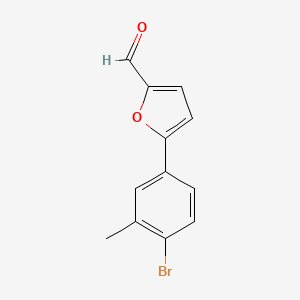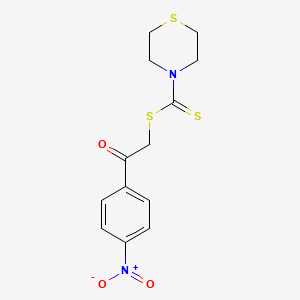
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-fluorophenyl)urea, commonly known as DMFPU, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas such as medicine, biology, and chemistry. DMFPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 312.33 g/mol. In
科学的研究の応用
DMFPU has potential applications in various areas of scientific research. In the field of medicine, DMFPU has been studied for its anticancer properties. Studies have shown that DMFPU inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. DMFPU has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that DMFPU can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
In the field of biology, DMFPU has been studied for its potential use as a fluorescent probe. DMFPU has a high quantum yield and can be used to label proteins, DNA, and other biological molecules. DMFPU has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
In the field of chemistry, DMFPU has been studied for its potential use as a catalyst in various reactions. DMFPU has been shown to catalyze the synthesis of various compounds, including benzimidazoles, imidazo[1,2-a]pyridines, and pyrimidines.
作用機序
The mechanism of action of DMFPU is not fully understood. However, studies have shown that DMFPU inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and carbonic anhydrase IX, which is overexpressed in many types of cancer cells. DMFPU has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
DMFPU has been shown to have various biochemical and physiological effects. Studies have shown that DMFPU can induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. DMFPU has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. DMFPU has been shown to have a high quantum yield and can be used to label proteins, DNA, and other biological molecules. DMFPU has also been shown to generate reactive oxygen species when exposed to light, which can kill cancer cells in photodynamic therapy.
実験室実験の利点と制限
One of the advantages of DMFPU is its potential use in various areas of scientific research, including medicine, biology, and chemistry. DMFPU has been shown to have anticancer properties, potential use as a fluorescent probe, and potential use as a catalyst in various reactions. However, one of the limitations of DMFPU is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the study of DMFPU. One future direction is the development of new synthesis methods for DMFPU that are more efficient and cost-effective. Another future direction is the study of DMFPU in combination with other compounds for the treatment of cancer and Alzheimer's disease. Additionally, future studies could focus on the use of DMFPU as a photosensitizer in photodynamic therapy and the development of new applications for DMFPU in various areas of scientific research.
合成法
DMFPU can be synthesized using various methods, including the reaction of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3-fluoroaniline followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) followed by the reaction of the resulting compound with isocyanate.
特性
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-10-18-14-9-13(6-7-15(14)21(10)2)20-16(22)19-12-5-3-4-11(17)8-12/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNUBGNNACWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)




![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
